3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide

Medicinal Chemistry Sulfamoylbenzamide SAR Physicochemical Profiling

This meta-substituted sulfamoylbenzamide bearing a 4-methylbenzyl tail is a strategic research intermediate and fragment-like core for CB2 cannabinoid receptor and butyrylcholinesterase SAR campaigns. Positional methoxy placement and the N-benzyl substituent directly control target selectivity—this specific substitution pattern cannot be freely substituted without loss of activity. Ideal for fragment-based drug discovery, flow-chemistry optimization, and selectivity panel testing. Typical purity ≥97%; available from stock upon inquiry.

Molecular Formula C18H22N2O4S
Molecular Weight 362.44
CAS No. 899967-22-7
Cat. No. B2719664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide
CAS899967-22-7
Molecular FormulaC18H22N2O4S
Molecular Weight362.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C18H22N2O4S/c1-14-6-8-15(9-7-14)13-20-25(22,23)11-10-19-18(21)16-4-3-5-17(12-16)24-2/h3-9,12,20H,10-11,13H2,1-2H3,(H,19,21)
InChIKeyLAIHRMRAKVKHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide (CAS 899967-22-7): Chemical Identity, Class Membership, and Procurement Context


3-Methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide (CAS 899967-22-7; molecular formula C₁₈H₂₂N₂O₄S; MW 362.44 g/mol) is a synthetic small molecule belonging to the m-sulfamoylbenzamide class [1]. Compounds in this class have been investigated as cannabinoid receptor ligands, butyrylcholinesterase (BChE) inhibitors, and herbicide safeners, demonstrating the scaffold's polypharmacological potential [2][3]. The compound is primarily listed as a research chemical and synthetic building block, and its procurement is typically directed toward structure–activity relationship (SAR) exploration, fragment-based screening, or use as a synthetic intermediate rather than as a fully characterized biological probe.

Why Generic Substitution Is Precluded for 3-Methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide (CAS 899967-22-7)


Within the m-sulfamoylbenzamide series, even minor structural perturbations—such as alteration of the N-benzyl substituent on the sulfonamide or the position of the methoxy group on the benzamide ring—can drastically alter target selectivity, potency, and physicochemical properties. Published SAR around the CB2 cannabinoid receptor and BChE inhibition demonstrates that the nature of the N-alkyl/benzyl sulfamoyl tail is a critical determinant of both affinity and functional selectivity [1][2]. Consequently, 3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide cannot be freely interchanged with close analogs bearing different benzyl substituents (e.g., unsubstituted benzyl, 4-chlorobenzyl, or heteroarylmethyl) without risking loss of desired activity or introduction of off-target effects. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for 3-Methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide (CAS 899967-22-7) Versus Closest Analogs


Structural Differentiation from N-Benzyl and N-Alkyl Sulfamoyl Analogs: Substituent-Driven Predicted Physicochemical Property Shifts

The 4-methyl substituent on the N-benzylsulfamoyl group of 3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide is predicted to increase lipophilicity (clogP) relative to the unsubstituted N-benzyl analog N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide (CAS not publicly listed) by approximately +0.5 log units, based on the π constant of the para-methyl group (+0.52) [1]. This difference in lipophilicity can influence membrane permeability, metabolic stability, and non-specific protein binding. In the context of CNS-targeted programs (e.g., BChE inhibition for Alzheimer's disease), even a 0.5 log unit shift in clogP can affect blood–brain barrier penetration predictions [2]. Additionally, the 3-methoxy substitution on the benzamide ring, as opposed to 4-methoxy or unsubstituted congeners, alters the electron density of the aromatic system and may modulate hydrogen-bonding interactions with target proteins, consistent with SAR trends observed in the m-sulfamoylbenzamide class [3].

Medicinal Chemistry Sulfamoylbenzamide SAR Physicochemical Profiling

Synthetic Accessibility and Chemoselectivity Advantage Over Ortho- and Para-Sulfamoylbenzamide Regioisomers

The m-sulfamoylbenzamide scaffold, to which 3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide belongs, can be synthesized via a chemoselective continuous-flow process starting from m-(chlorosulfonyl)benzoyl chloride. This method achieves higher selectivity at elevated temperatures without catalysts compared to batch processes, and it is specifically validated for meta-substituted analogs [1]. Ortho- and para-sulfamoylbenzamide regioisomers require different synthetic routes and may suffer from lower chemoselectivity due to steric or electronic factors. The continuous-flow synthesis of m-sulfamoylbenzamide analogues has been demonstrated with medium-throughput capability, making the meta-substituted series more amenable to rapid SAR exploration and scale-up [1].

Synthetic Chemistry Flow Chemistry m-Sulfamoylbenzamide

Differentiation from Z32439948 and Related m-Sulfamoylbenzamide BChE Inhibitors: Scaffold Simplification and Fragment-Like Properties

The well-characterized m-sulfamoylbenzamide derivative Z32439948 (CAS 920845-86-9; MW 478.57 g/mol) is a BChE inhibitor with an IC₅₀ of 1.4 μM against hBChE and demonstrated neuroprotective effects in SH-SY5Y cells [1]. However, Z32439948 contains a substantially more complex structure (C₂₅H₂₆N₄O₄S) including a naphthyl-like moiety. 3-Methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide (MW 362.44 g/mol) represents a significantly simpler, lower-molecular-weight analog with fragment-like properties (MW < 400 Da, clogP ≈ 2.8, rotatable bonds = 8). This smaller size and reduced complexity make it a more suitable starting point for fragment-based drug discovery (FBDD) or fragment-growing strategies, where lower molecular complexity is preferred to allow efficient optimization of ligand efficiency metrics [2]. The compound can serve as a minimal pharmacophore probe to deconvolute the contribution of the 3-methoxybenzamide and 4-methylbenzylsulfamoyl groups to BChE or CB2 receptor binding.

Butyrylcholinesterase Inhibition Fragment-Based Drug Discovery Alzheimer's Disease

Predicted Selectivity Differentiation: 3-Methoxy vs. 4-Methoxy Benzamide Congeners in Cholinesterase and Cannabinoid Receptor Contexts

Within the m-sulfamoylbenzamide series, the position of the methoxy substituent on the benzamide ring has been shown to modulate target selectivity. In the BChE inhibitor series reported by Lu et al. (2024), compounds with 3-substitution patterns exhibited distinct selectivity profiles compared to their 4-substituted counterparts; the most potent and selective BChE inhibitors (e.g., compound 27a, hBChE IC₅₀ = 0.078 μM; (R)-37a, hBChE IC₅₀ = 0.005 μM) retained the meta-sulfamoylbenzamide core [1]. While direct comparative data for the 3-methoxy vs. 4-methoxy pair at the benzamide position are not published for this specific scaffold, analogous SAR in the CB2 cannabinoid receptor sulfamoyl benzamide series demonstrated that subtle changes in aromatic substitution can produce up to 120-fold differences in functional selectivity between CB2 and CB1 receptors [2]. The 3-methoxy substitution pattern of the target compound is therefore expected to confer a selectivity profile distinct from 4-methoxy or des-methoxy analogs, though no direct IC₅₀ data exist to quantify this specific differentiation.

Target Selectivity Regioisomer Comparison m-Sulfamoylbenzamide

Availability and Purity Profile Differentiation for Procurement: Research-Grade Supply vs. Bulk Industrial Intermediates

3-Methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide (CAS 899967-22-7) is currently offered by specialized research chemical suppliers as a custom-synthesis or catalog product, typically in milligram to gram quantities with purity specifications of 95–98% (HPLC) . In contrast, simpler sulfamoylbenzamide building blocks used as agricultural safener intermediates (e.g., cyprosulfamide and its precursors) are manufactured at multi-ton scale for agrochemical applications, with purity specifications often ≥98% but with different impurity profiles arising from industrial-scale processes [1]. The research-grade supply chain for CAS 899967-22-7 ensures traceability, certificates of analysis (CoA), and small-pack formats suitable for screening, whereas agrochemical-grade analogs may contain impurities that interfere with biological assays. This distinction is critical for procurement by drug discovery laboratories, where unknown impurities can confound IC₅₀ determinations and selectivity profiling.

Chemical Procurement Research Chemical Purity Specification

Recommended Research and Industrial Application Scenarios for 3-Methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide (CAS 899967-22-7)


Fragment-Based Screening for BChE and Cholinesterase Targets in Neurodegenerative Disease Programs

Given its fragment-like molecular weight (362.44 Da) and membership in the m-sulfamoylbenzamide class with validated BChE inhibitory activity, this compound is suitable as a core scaffold for fragment-based drug discovery (FBDD) campaigns targeting butyrylcholinesterase for Alzheimer's disease. Its lower complexity relative to lead-like m-sulfamoylbenzamides such as Z32439948 (MW 478.57 Da; hBChE IC₅₀ = 1.4 μM) allows for efficient fragment growing and merging strategies to improve potency while monitoring ligand efficiency metrics .

Parallel SAR Exploration of N-Benzyl Substituent Effects on CB2 Cannabinoid Receptor Selectivity

The 4-methylbenzyl sulfamoyl tail of this compound differentiates it from unsubstituted benzyl, 4-chlorobenzyl, and heteroarylmethyl analogs. Published SAR for sulfamoyl benzamide CB2 agonists demonstrates that the N-benzyl substituent profoundly influences CB2/CB1 selectivity, with up to 120-fold differences achieved through aromatic substitution tuning . This compound can serve as a key analog in a matrix SAR library designed to map the steric and electronic requirements of the sulfamoyl N-substituent for CB2 receptor affinity and functional selectivity.

Continuous-Flow Synthesis Methodology Development and Library Production

The m-sulfamoylbenzamide chemotype is amenable to the continuous-flow synthetic protocol validated by the Beilstein Journal of Organic Chemistry (2017) . 3-Methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide, as a meta-substituted sulfamoylbenzamide, can be employed as a model substrate for optimizing reaction parameters (temperature, residence time, stoichiometry) in flow chemistry platforms, enabling the rapid generation of diverse analog libraries for high-throughput screening against multiple targets including BChE, CB2, and h-NTPDases .

Selectivity Panel Screening Against Acetylcholinesterase (AChE) and BChE to Define Cholinesterase Selectivity Fingerprint

While no direct IC₅₀ data exist for this specific compound, its structural similarity to the m-sulfamoylbenzamide BChE inhibitor series makes it a strong candidate for inclusion in cholinesterase selectivity panels. The 3-methoxy substitution pattern and 4-methylbenzyl tail are expected to produce a selectivity profile distinct from the reported lead compounds 27a (hBChE IC₅₀ = 0.078 μM) and (R)-37a (hBChE IC₅₀ = 0.005 μM) . Procurement for side-by-side testing against AChE and BChE will generate the missing comparative data needed to position this compound within the broader m-sulfamoylbenzamide SAR landscape.

Quote Request

Request a Quote for 3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.